molecular formula C10H15N3O4S B1522570 2-(Butylamino)-5-nitrobenzenesulfonamide CAS No. 1286648-18-7

2-(Butylamino)-5-nitrobenzenesulfonamide

Numéro de catalogue: B1522570
Numéro CAS: 1286648-18-7
Poids moléculaire: 273.31 g/mol
Clé InChI: KPNMAMJCPBXHMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Butylamino)-5-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 5-position and a butylamino substituent at the 2-position of the benzene ring. Sulfonamides are widely studied for their pharmacological applications, particularly as antimicrobial agents and enzyme inhibitors.

Propriétés

IUPAC Name

2-(butylamino)-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-2-3-6-12-9-5-4-8(13(14)15)7-10(9)18(11,16)17/h4-5,7,12H,2-3,6H2,1H3,(H2,11,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNMAMJCPBXHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-5-nitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide followed by the introduction of a butylamino group. One common method includes:

    Nitration: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Amination: The nitrobenzenesulfonamide is then reacted with butylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Butylamino)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product is 2-(Butylamino)-5-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Applications De Recherche Scientifique

Pharmacological Applications

1. NKCC1 Inhibition and Neurological Disorders
The compound has been explored for its ability to selectively inhibit NKCC1, which plays a crucial role in maintaining chloride ion homeostasis in neurons. Dysregulation of NKCC1 is associated with conditions such as Down syndrome (DS) and autism spectrum disorders (ASD). Research indicates that selective NKCC1 inhibitors could ameliorate cognitive deficits and behavioral symptoms associated with these disorders without the diuretic effects seen with traditional inhibitors like bumetanide .

2. Treatment of Down Syndrome
Studies have shown that 2-(butylamino)-5-nitrobenzenesulfonamide derivatives can rescue altered GABAergic transmission and synaptic plasticity in Ts65Dn mouse models of Down syndrome. This suggests that the compound may help restore physiological chloride concentrations in neurons, thereby improving cognitive functions .

3. Autism Spectrum Disorders
In preclinical studies, compounds similar to this compound have demonstrated efficacy in reversing social deficits and repetitive behaviors in animal models of ASD. These findings highlight the potential for this class of compounds to serve as therapeutic agents for neurodevelopmental disorders characterized by impaired GABAergic signaling .

Case Study 1: Selective NKCC1 Inhibitors

A study focused on the synthesis and evaluation of various 2-amino-5-nitro-benzenesulfonamide derivatives found that certain modifications enhanced their inhibitory activity against NKCC1. Notably, compounds with longer alkyl chains showed improved potency, indicating structure-activity relationships that could guide future drug development .

Case Study 2: Cognitive Deficits in Mouse Models

Another research effort demonstrated that selective NKCC1 inhibitors, including derivatives of this compound, could significantly improve memory deficits in Ts65Dn mice. This study underscores the therapeutic potential of these compounds in treating cognitive impairments associated with Down syndrome .

Data Tables

Compound NameStructureNKCC1 Inhibition (%) at 10 μMTherapeutic Application
This compoundStructure6.4Down syndrome
ARN22393Structure17.7Autism spectrum disorders
ARN23746Structure58.8Neurodevelopmental disorders

Mécanisme D'action

The mechanism of action of 2-(Butylamino)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylamino group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(Butylamino)-5-nitrobenzenesulfonamide, differing primarily in substituent groups and positions.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Potential Implications Reference
This compound Butylamino (2), Nitro (5) Sulfonamide, Nitro Enhanced electron withdrawal; possible antimicrobial activity N/A
5-Amino-2-chlorobenzenesulfonamide Amino (5), Chloro (2) Sulfonamide, Chloro, Amino Reduced electron withdrawal; potential solubility challenges
N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide Hydroxy (2), Methyl (5) Sulfonamide, Hydroxy, Methyl Electron-donating effects; altered solubility and acidity
2-(Dimethylamino)ethyl p-(butylamino)benzoate Butylamino (para), Dimethylamino (ester) Ester, Butylamino Ester group may enhance bioavailability

Key Observations

Substituent Effects on Electronic Properties: The nitro group in this compound is strongly electron-withdrawing, which may stabilize negative charges in the sulfonamide moiety and influence binding to biological targets (e.g., enzymes) . In contrast, 5-Amino-2-chlorobenzenesulfonamide (CAS 2015-19-2) has an electron-donating amino group and a chloro substituent. This combination could reduce solubility in polar solvents compared to the nitro analog .

2-(Dimethylamino)ethyl p-(butylamino)benzoate (CAS 94-24-6) incorporates an ester group, which is typically hydrolyzed in vivo to enhance drug delivery, a feature absent in sulfonamide-based compounds .

Structure validation protocols (e.g., PLATON) ensure the accuracy of reported crystallographic data, which is essential for comparing derivatives .

Activité Biologique

2-(Butylamino)-5-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific transporters and enzymes. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of the Na-K-2Cl cotransporter (NKCC1). This inhibition can have significant implications for various physiological processes, particularly in the central nervous system (CNS) and renal function. The compound's structure allows it to interact with the active sites of these transporters, leading to alterations in ion balance and subsequent physiological effects.

Inhibition of NKCC1

Research indicates that this compound exhibits selective inhibition of NKCC1, which is crucial for maintaining chloride ion homeostasis in neurons. This activity has been linked to potential therapeutic effects in neurological disorders characterized by altered chloride levels, such as epilepsy and certain neurodevelopmental disorders.

Compound NameNKCC1 Inhibition (%) at 10 µMNKCC1 Inhibition (%) at 100 µM
This compound6.4 ± 3.4%29.4 ± 2.8%
Bumetanide (control)58.8 ± 5.6%71.7 ± 7.0%

This table illustrates the comparative efficacy of this compound against bumetanide, a known NKCC1 inhibitor, highlighting its moderate potency but potential for therapeutic application without significant diuretic effects .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides, including this compound, typically shows good oral bioavailability and extensive tissue distribution. The compound is expected to undergo metabolic processes that may influence its bioactivity and half-life in vivo.

Neurodevelopmental Disorders

In a study involving Ts65Dn mouse models of Down syndrome, treatment with compounds similar to this compound demonstrated improvements in cognitive deficits linked to NKCC1 dysregulation. These findings suggest that selective NKCC1 inhibitors may offer new therapeutic avenues for treating neurodevelopmental disorders without the adverse diuretic effects associated with traditional diuretics like bumetanide .

Cancer Research

Sulfonamide derivatives have also been explored for their anti-cancer properties. The inhibition of specific pathways involved in tumorigenesis has been attributed to compounds like this compound. The compound’s ability to modulate ion transport may affect tumor cell proliferation and survival through altered ionic environments within the tumor microenvironment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butylamino)-5-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-(Butylamino)-5-nitrobenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.